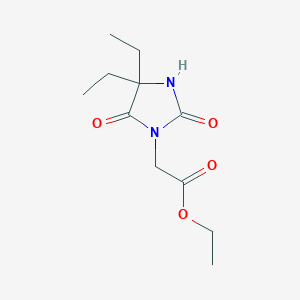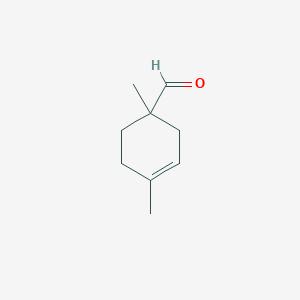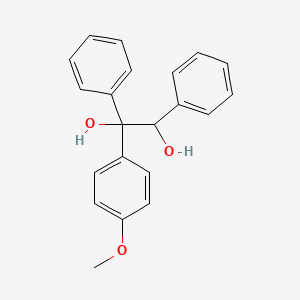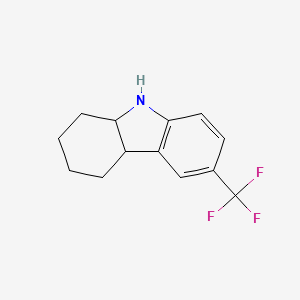
6-(trifluoromethyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole is a chemical compound belonging to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. The trifluoromethyl group attached to the carbazole core enhances its chemical stability and biological activity, making it a compound of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a substituted aniline with a cyclohexanone derivative in the presence of an acid catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired carbazole compound.
Industrial Production Methods
Industrial production of 2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the carbazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized carbazoles.
Aplicaciones Científicas De Investigación
2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Mecanismo De Acción
The mechanism of action of 2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity to biological targets, potentially leading to inhibition of enzymes or receptors involved in disease processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: The parent compound without the trifluoromethyl group.
2,3,4,4a,9,9a-hexahydro-1H-Carbazole: Similar structure but lacks the trifluoromethyl group.
6-(trifluoromethyl)-1H-Carbazole: Contains the trifluoromethyl group but differs in the degree of saturation.
Uniqueness
2,3,4,4a,9,9a-hexahydro-6-(trifluoromethyl)-1H-Carbazole is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability and biological activity. This makes it a valuable compound for various applications, distinguishing it from other carbazole derivatives.
Propiedades
Fórmula molecular |
C13H14F3N |
|---|---|
Peso molecular |
241.25 g/mol |
Nombre IUPAC |
6-(trifluoromethyl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole |
InChI |
InChI=1S/C13H14F3N/c14-13(15,16)8-5-6-12-10(7-8)9-3-1-2-4-11(9)17-12/h5-7,9,11,17H,1-4H2 |
Clave InChI |
MYOMKIWFOINOBR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2C(C1)C3=C(N2)C=CC(=C3)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


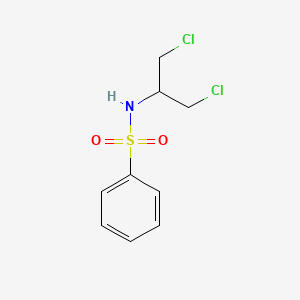
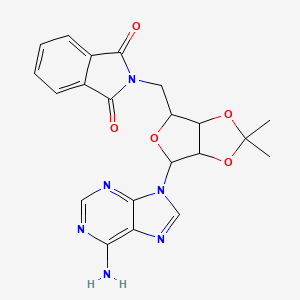
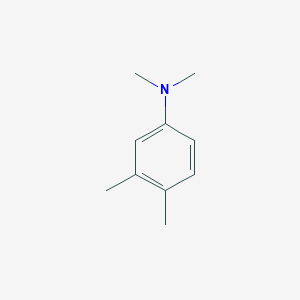
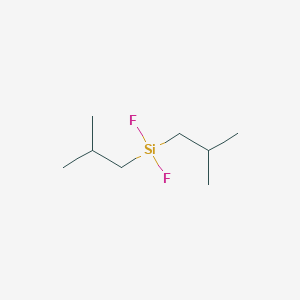
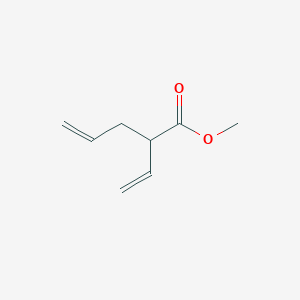
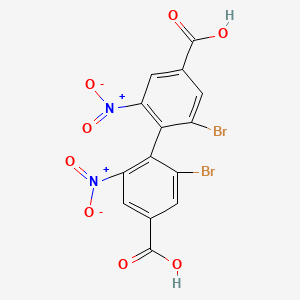
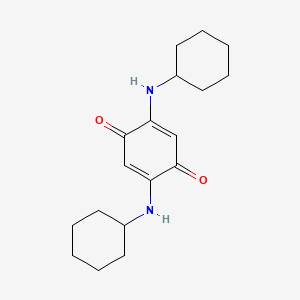
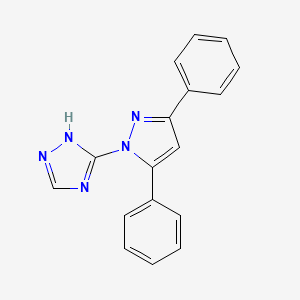
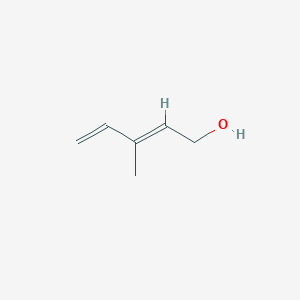
![Dispiro[1,3-dioxolane-2,1'-naphthalene-4',2''-[1,3]dioxolane]](/img/structure/B14746421.png)

